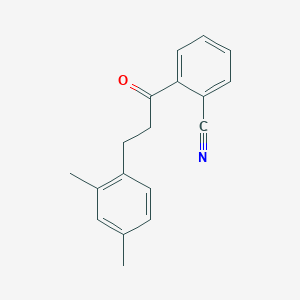

2'-Cyano-3-(2,4-dimethylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyano-3-(2,4-dimethylphenyl)propiophenone, also known as 2C-P, is a synthetic phenethylamine that has been used in scientific research since the 1970s. It is an analog of the well-known hallucinogen 2C-B, and has similar effects to other phenethylamines. It has been studied for its potential applications in pharmacology, neuroscience, and psychopharmacology.

Applications De Recherche Scientifique

Polymer Synthesis

2'-Cyano-3-(2,4-dimethylphenyl)propiophenone is relevant in the synthesis of novel polymers. Studies have demonstrated the preparation of copolymers, which are essential in materials science. For instance, a copolymerization of 2,6-dimethylphenol with 2,2-di(4-hydroxy-3,5-dimethylphenyl)-propane catalyzed by N-methylimidazole Cu(II) complexes resulted in alpha-omega-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide), an important polymer for various applications (Wei, Challa, & Reedijk, 1991).

Copolymerization and Glass Transition Temperatures

The compound is also used in the creation of copolymers with distinct properties. A study on electrophilic trisubstituted ethylenes, including methyl 2-cyano-3-phenyl-2-propenoates, revealed that copolymers formed with styrene exhibited high glass transition temperatures, indicating significant changes in chain mobility due to their dipolar character (Kim et al., 1999).

Synthesis By-Products

In the synthesis of related compounds, such as 2-cyano-4′-methylbiphenyl, the formation of by-products like 4-methylphenol and 4,4′-dimethylbiphenyl is a point of interest. Understanding these by-products can help optimize synthetic routes and improve efficiency (Qun, 2007).

Photoremovable Protecting Group for Carboxylic Acids

The photorelease of carboxylic acids from 2,5-dimethylphenacyl esters, a related compound, has been studied. These findings are crucial for applications in organic synthesis and biochemistry, where photoremovable protecting groups play a significant role (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Safety and Hazards

The safety data sheet for propiophenone, a related compound, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . In case of fire, use CO2, dry chemical, or foam for extinction .

Propriétés

IUPAC Name |

2-[3-(2,4-dimethylphenyl)propanoyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-13-7-8-15(14(2)11-13)9-10-18(20)17-6-4-3-5-16(17)12-19/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYMYQJXBOSIRSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644670 |

Source

|

| Record name | 2-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898793-65-2 |

Source

|

| Record name | 2-[3-(2,4-Dimethylphenyl)-1-oxopropyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(2,4-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)

![Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1293125.png)

![4-[(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1293126.png)

![6-Methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1293129.png)

![5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1293143.png)